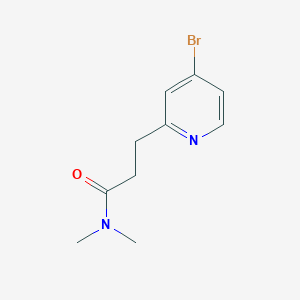
3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide is a chemical compound that features a bromopyridine moiety attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide typically involves the bromination of pyridine derivatives followed by amide formation. One common method involves the reaction of 4-bromopyridine with N,N-dimethylpropanamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromopyridin-2-yl)propanenitrile: Similar structure but with a nitrile group instead of an amide.
4-Bromopyridine: Lacks the propanamide group, making it less complex.
(6-Bromo-pyridin-2-yl)methanol: Contains a hydroxyl group instead of the amide group.
Uniqueness
3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-13(2)10(14)4-3-9-7-8(11)5-6-12-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
LXPIDLVHEJZPQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC1=NC=CC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















